3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is a chemical compound with the molecular formula C13H15BF2O4 and a molecular weight of 284.07 g/mol . This compound is characterized by the presence of two fluorine atoms and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzoic acid core. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. One common method involves the reaction of 3,4-difluorobenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various fluorinated derivatives .
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic processes.
Biology:
Drug Discovery:
Medicine:
Diagnostic Agents: May be used in the synthesis of compounds for medical imaging.
Industry:
Materials Science: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid moiety allows for the formation of carbon-carbon bonds through coupling reactions, while the fluorine atoms can be substituted to introduce new functionalities. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
3,4-Difluorobenzoic Acid: Lacks the boronic acid moiety, making it less versatile in coupling reactions.
Tetramethyl-1,3,2-dioxaborolane: Does not have the fluorinated benzoic acid core, limiting its applications in certain synthetic routes.
Uniqueness: 3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the combination of fluorine atoms and a boronic acid moiety, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
3,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)9-7(11(17)18)5-6-8(15)10(9)16/h5-6H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPRCIGDLJIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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